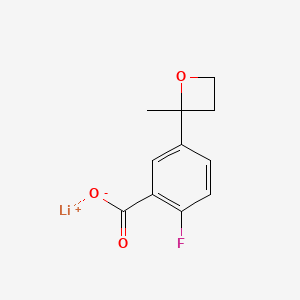
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate is a chemical compound with the molecular formula C11H10FLiO3 It is a lithium salt of a fluorinated benzoate derivative, characterized by the presence of a fluoro group and a methyloxetane ring attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 2-fluoro-5-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Hydrolysis: The ester bond in the methyloxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while hydrolysis may produce the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and methyloxetane ring can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+)2-fluoro-4-(2-methyloxetan-2-yl)benzoate
- Lithium(1+)2-fluoro-3-(2-methyloxetan-2-yl)benzoate
- Lithium(1+)2-fluoro-6-(2-methyloxetan-2-yl)benzoate
Uniqueness
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate is unique due to the specific positioning of the fluoro group and the methyloxetane ring on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10FLiO3 |
|---|---|
Molekulargewicht |
216.2 g/mol |
IUPAC-Name |
lithium;2-fluoro-5-(2-methyloxetan-2-yl)benzoate |
InChI |
InChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-9(12)8(6-7)10(13)14;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
JECJTDBSTSTBPF-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1(CCO1)C2=CC(=C(C=C2)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
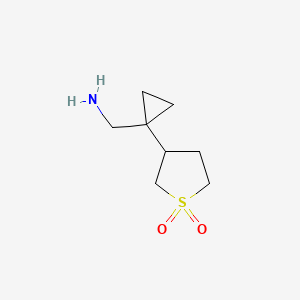
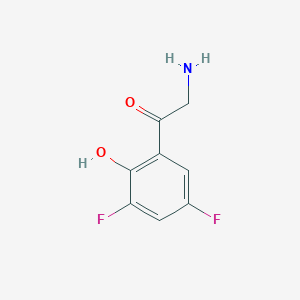
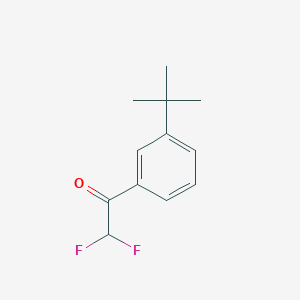
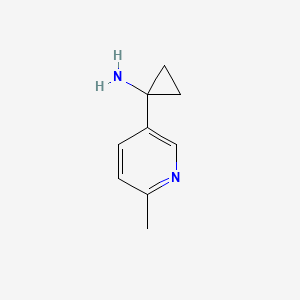
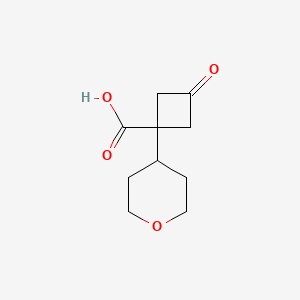
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
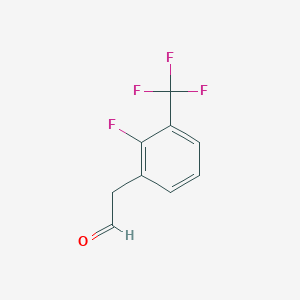
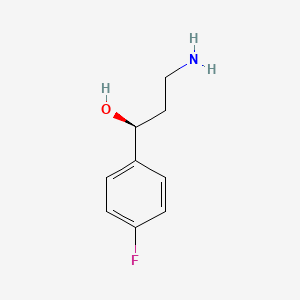


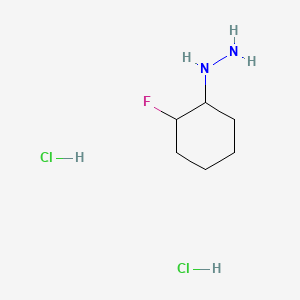
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)

